molecular formula C9H8BNO4 B15309346 ((1,3-Dioxoisoindolin-2-yl)methyl)boronic acid

((1,3-Dioxoisoindolin-2-yl)methyl)boronic acid

Cat. No.: B15309346
M. Wt: 204.98 g/mol
InChI Key: ROCARDZYSRWREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]boronic acid is a boronic acid derivative that features a phthalimide group

Properties

Molecular Formula

C9H8BNO4

Molecular Weight

204.98 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl)methylboronic acid

InChI

InChI=1S/C9H8BNO4/c12-8-6-3-1-2-4-7(6)9(13)11(8)5-10(14)15/h1-4,14-15H,5H2

InChI Key

ROCARDZYSRWREK-UHFFFAOYSA-N

Canonical SMILES

B(CN1C(=O)C2=CC=CC=C2C1=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]boronic acid typically involves the reaction of phthalimide with boronic acid derivatives. One common method involves the use of a palladium-catalyzed coupling reaction, where phthalimide is reacted with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]boronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The boronic acid group can participate in substitution reactions, forming new carbon-boron bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield borates, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, [(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group allows for versatile functionalization through Suzuki-Miyaura coupling reactions.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and drug candidates. Its ability to form reversible covalent bonds with diols makes it useful in targeting biological molecules.

Industry

In the materials science industry, [(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]boronic acid can be used in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties.

Mechanism of Action

The mechanism by which [(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit the activity of enzymes that contain diol groups in their active sites, making it a valuable tool in drug design.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid

Uniqueness

[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]boronic acid is unique due to its phthalimide group, which imparts distinct chemical properties and reactivity compared to other boronic acids. This uniqueness makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.